Methyl 9,11,15-tris(acetyloxy)prost-13-en-1-oate
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Overview
Description
Methyl 7-[(1R,2R,3R,5S)-3,5-diacetyloxy-2-[(E,3S)-3-acetyloxyoct-1-enyl]cyclopentyl]heptanoate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-[(1R,2R,3R,5S)-3,5-diacetyloxy-2-[(E,3S)-3-acetyloxyoct-1-enyl]cyclopentyl]heptanoate involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of ester bonds. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-[(1R,2R,3R,5S)-3,5-diacetyloxy-2-[(E,3S)-3-acetyloxyoct-1-enyl]cyclopentyl]heptanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 7-[(1R,2R,3R,5S)-3,5-diacetyloxy-2-[(E,3S)-3-acetyloxyoct-1-enyl]cyclopentyl]heptanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which methyl 7-[(1R,2R,3R,5S)-3,5-diacetyloxy-2-[(E,3S)-3-acetyloxyoct-1-enyl]cyclopentyl]heptanoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-[(1R,2R,3R,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-2-[2-[(2R)-oxiran-2-yl]ethyl]cyclopentyl]heptanoate .
- Methyl 7-[(1R,2S,3R,5S)-5-hydroxy-2-{[(2-methoxy-2-propanyl)oxy]methyl}-3-(tetrahydro-2H-pyran-2-yloxy)cyclopentyl]heptanoate .
- Methyl 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[3-hydroxy-3-(4-phenylphenyl)propyl]cyclopentyl]heptanoate .
Uniqueness
Methyl 7-[(1R,2R,3R,5S)-3,5-diacetyloxy-2-[(E,3S)-3-acetyloxyoct-1-enyl]cyclopentyl]heptanoate is unique due to its specific arrangement of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
56890-05-2 |
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Molecular Formula |
C27H44O8 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
methyl 7-[(1R,2R)-3,5-diacetyloxy-2-(3-acetyloxyoct-1-enyl)cyclopentyl]heptanoate |
InChI |
InChI=1S/C27H44O8/c1-6-7-10-13-22(33-19(2)28)16-17-24-23(14-11-8-9-12-15-27(31)32-5)25(34-20(3)29)18-26(24)35-21(4)30/h16-17,22-26H,6-15,18H2,1-5H3/t22?,23-,24-,25?,26?/m1/s1 |
InChI Key |
YDEIHXVKFDXYMQ-KRVJYSKNSA-N |
Isomeric SMILES |
CCCCCC(C=C[C@@H]1[C@H](C(CC1OC(=O)C)OC(=O)C)CCCCCCC(=O)OC)OC(=O)C |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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